molecular formula C14H16Cl2N2O4 B7092593 2,5-dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide

2,5-dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B7092593
M. Wt: 347.2 g/mol
InChI Key: XSTFDWCVGVGRPI-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chlorine, hydroxyl, and methoxy groups, along with an azepanone moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Azepanone Moiety: The azepanone group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with a suitable azepanone derivative under basic conditions.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the development of robust purification methods to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azepanone moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2,5-dichloro-3-oxo-6-methoxy-N-(2-oxoazepan-3-yl)benzamide.

    Reduction: Formation of 2,5-dichloro-3-hydroxy-6-methoxy-N-(2-aminomethylazepan-3-yl)benzamide.

    Substitution: Formation of 2,5-dimethoxy-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-3-hydroxybenzoic acid: Shares the benzamide core but lacks the azepanone moiety.

    3,5-Dichloro-2-hydroxybenzamide: Similar structure but different substitution pattern.

    6-Methoxy-2,5-dichlorobenzamide: Similar substitution but lacks the hydroxyl group.

Uniqueness

2,5-Dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide is unique due to the presence of both the azepanone moiety and the specific substitution pattern on the benzamide core. This combination of functional groups provides distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

2,5-dichloro-3-hydroxy-6-methoxy-N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c1-22-12-7(15)6-9(19)11(16)10(12)14(21)18-8-4-2-3-5-17-13(8)20/h6,8,19H,2-5H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFDWCVGVGRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)NC2CCCCNC2=O)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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